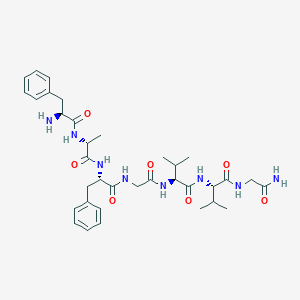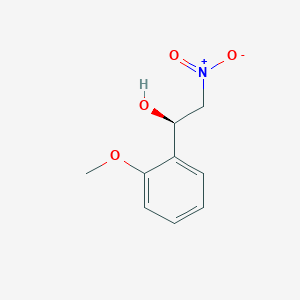
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- is a chemical compound with the molecular formula C14H21O2P . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphine oxide group attached to a 2-methylbenzoyl group and two 1-methylethyl groups.
Métodos De Preparación
The synthesis of phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- involves several steps. One common method includes the reaction of 2-methylbenzoyl chloride with diisopropylphosphine oxide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted phosphine oxides.
Aplicaciones Científicas De Investigación
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- can be compared with other similar compounds, such as:
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: This compound is also used as a photoinitiator in polymer chemistry and has similar applications in industry.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use in dental composites and other polymer-based materials.
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- stands out due to its unique structure and specific applications in various fields, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
648432-58-0 |
|---|---|
Fórmula molecular |
C14H21O2P |
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
di(propan-2-yl)phosphoryl-(2-methylphenyl)methanone |
InChI |
InChI=1S/C14H21O2P/c1-10(2)17(16,11(3)4)14(15)13-9-7-6-8-12(13)5/h6-11H,1-5H3 |
Clave InChI |
ILBNCGGSUIFHII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)P(=O)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine](/img/structure/B12599777.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)
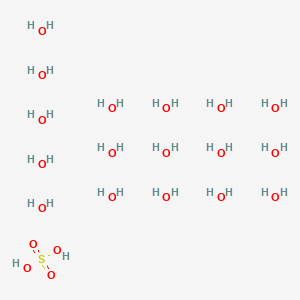
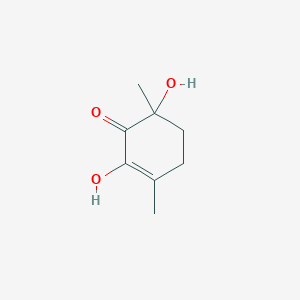
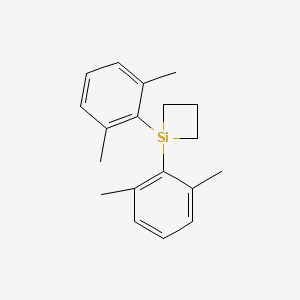


![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
propanedinitrile](/img/structure/B12599825.png)
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
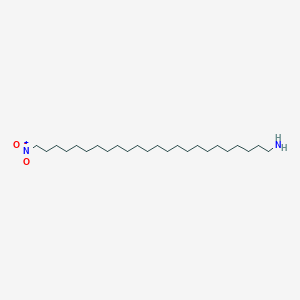
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
